molecular formula C19H19F3N6O2 B10779226 5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 771506-69-5

5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10779226
CAS No.: 771506-69-5
M. Wt: 420.4 g/mol
InChI Key: IYSFCDBFTWNNHB-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19F3N6O2 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the family of triazolo-pyrimidines , characterized by a triazole ring fused with a pyrimidine structure. The presence of a trifluoromethyl group and a morpholine moiety enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds with triazole and pyrimidine structures have shown promising results against various cancer cell lines.
  • Antiviral Properties : Some derivatives have demonstrated efficacy in inhibiting viral replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication.
  • Modulation of Signaling Pathways : The interaction with specific receptors or pathways can lead to altered cellular responses.

Antitumor Activity

A study evaluated the efficacy of several triazolo-pyrimidine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. For example:

CompoundCell LineIC50 (µM)
5aMCF-70.52
5bA5490.28

These findings suggest that the structural modifications in the triazolo-pyrimidine framework can enhance antitumor activity .

Antiviral Activity

Research into the antiviral properties of similar compounds has revealed their ability to disrupt viral replication mechanisms. For instance, a derivative was tested against influenza virus strains, showing effective inhibition of viral polymerase activity, which is critical for viral replication .

Anti-inflammatory Properties

In vivo studies demonstrated that compounds structurally related to This compound significantly reduced markers of inflammation in animal models. The administration led to decreased levels of pro-inflammatory cytokines and improved clinical scores in models of induced inflammation .

Properties

CAS No.

771506-69-5

Molecular Formula

C19H19F3N6O2

Molecular Weight

420.4 g/mol

IUPAC Name

5,7-dimethyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H19F3N6O2/c1-11-9-12(2)28-18(23-11)25-16(26-28)17(29)24-14-10-13(19(20,21)22)3-4-15(14)27-5-7-30-8-6-27/h3-4,9-10H,5-8H2,1-2H3,(H,24,29)

InChI Key

IYSFCDBFTWNNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4)C

Origin of Product

United States

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